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2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a compound that contains both an amino acid structure and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar organic reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the trifluoromethyl group can produce corresponding hydrocarbons.
Scientific Research Applications
2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A similar compound with a fluorine atom instead of a trifluoromethyl group.
2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid: Another related compound with a trifluoromethyl group attached to a phenyl ring.
Uniqueness
The uniqueness of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid lies in its combination of an amino acid structure with a trifluoromethyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Amino-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance pharmacological properties, such as potency and selectivity, in various biological systems.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific receptors and enzymes. For instance, studies have shown that compounds with a similar structure can act as modulators of neurotransmitter systems, particularly those involving glutamate receptors. This modulation can lead to neuroprotective effects and improved cognitive functions .
Antimicrobial Properties
Recent investigations have explored the antimicrobial potential of pyrazole derivatives. In particular, compounds bearing the trifluoromethyl group have demonstrated significant antibacterial and antifungal activities. For example, one study highlighted that derivatives with similar structural motifs exhibited notable inhibition against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective properties of related pyrazole compounds indicated that they could reduce neuronal apoptosis through modulation of signaling pathways associated with oxidative stress . This suggests potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity : In a comparative study, several pyrazole derivatives were synthesized and tested for antimicrobial efficacy. Among them, this compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been shown to significantly enhance the biological activity of pyrazole derivatives. SAR studies reveal that modifications at the para position of the phenyl ring can lead to increased potency against specific targets, such as serotonin receptors and bacterial enzymes .
Research Findings Summary Table
Properties
Molecular Formula |
C7H8F3N3O2 |
---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15) |
InChI Key |
CPKORNDDENBRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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